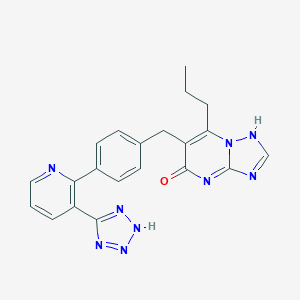
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-, commonly known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Mechanism Of Action
TAK-915 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and is overactivated in Alzheimer's disease. By blocking mGluR5, TAK-915 restores the balance of synaptic activity and improves cognitive function.
Biochemical And Physiological Effects
TAK-915 has been shown to improve cognitive function in preclinical models of Alzheimer's disease. In addition, TAK-915 has been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease. TAK-915 has also been shown to enhance synaptic plasticity, which is critical for learning and memory.
Advantages And Limitations For Lab Experiments
One advantage of TAK-915 is that it has been extensively studied in preclinical models of cognitive impairment, which provides a strong foundation for further research. However, one limitation of TAK-915 is that its efficacy in humans has not yet been established.
Future Directions
For TAK-915 include further preclinical studies to better understand its mechanism of action and potential therapeutic uses. In addition, clinical trials in humans are needed to determine the safety and efficacy of TAK-915 as a treatment for cognitive disorders such as Alzheimer's disease. Finally, future research may focus on the development of more potent and selective mGluR5 antagonists.
Synthesis Methods
The synthesis of TAK-915 involves a multistep process that begins with the preparation of 7-propyl-6-chloro-1,2,4-triazolo[1,5-a]pyrimidine-5-one. This intermediate is then reacted with 4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)benzylamine to yield TAK-915. The overall yield of this synthesis is approximately 20%.
Scientific Research Applications
TAK-915 has been extensively studied in preclinical models of cognitive impairment. In rodent models of Alzheimer's disease, TAK-915 has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In addition, TAK-915 has been shown to enhance synaptic plasticity, which is critical for learning and memory.
properties
CAS RN |
168152-81-6 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)- |
Molecular Formula |
C21H19N9O |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H19N9O/c1-2-4-17-16(20(31)25-21-23-12-24-30(17)21)11-13-6-8-14(9-7-13)18-15(5-3-10-22-18)19-26-28-29-27-19/h3,5-10,12H,2,4,11H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
InChI Key |
NZPNRSMNEHXBCZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
synonyms |
2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-1,5,7, 9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
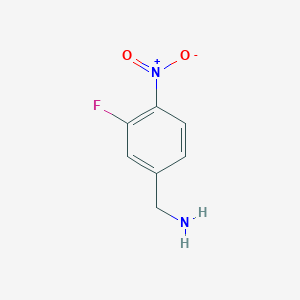

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
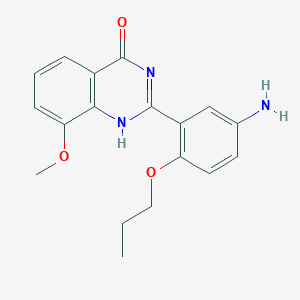


![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
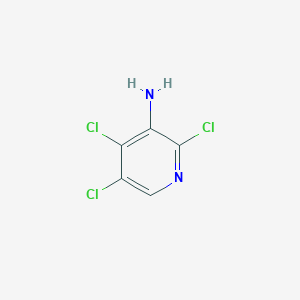
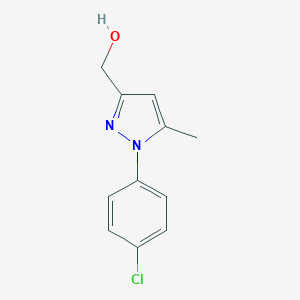
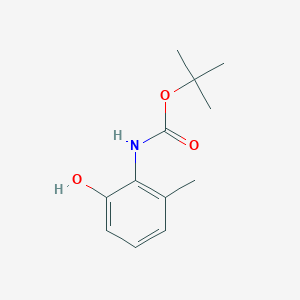
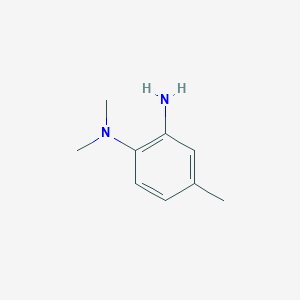

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)